molecular formula C6H8ClN3O B13661682 2-Amino-1-pyrazin-2-yl-ethanone hydrochloride

2-Amino-1-pyrazin-2-yl-ethanone hydrochloride

Cat. No.: B13661682
M. Wt: 173.60 g/mol
InChI Key: LNZUMCPSXSCZMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-pyrazin-2-yl-ethanone hydrochloride is a chemical compound with the molecular formula C6H8ClN3O and a molecular weight of 173.04 g/mol . It is a hydrochloride salt form of 2-amino-1-pyrazin-2-yl-ethanone, which is a pyrazine derivative. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-pyrazin-2-yl-ethanone hydrochloride typically involves the reaction of pyrazine derivatives with appropriate amines under controlled conditions. One common method involves the reaction of 2-chloropyrazine with ethylamine, followed by hydrolysis and subsequent treatment with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as solvent extraction, crystallization, and purification to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-pyrazin-2-yl-ethanone hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazine derivatives .

Scientific Research Applications

2-Amino-1-pyrazin-2-yl-ethanone hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Amino-1-pyrazin-2-yl-ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure and properties, which make it suitable for various applications in research and industry. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds .

Properties

Molecular Formula

C6H8ClN3O

Molecular Weight

173.60 g/mol

IUPAC Name

2-amino-1-pyrazin-2-ylethanone;hydrochloride

InChI

InChI=1S/C6H7N3O.ClH/c7-3-6(10)5-4-8-1-2-9-5;/h1-2,4H,3,7H2;1H

InChI Key

LNZUMCPSXSCZMT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C(=O)CN.Cl

Origin of Product

United States

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